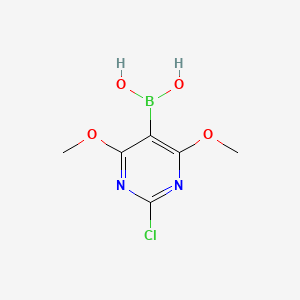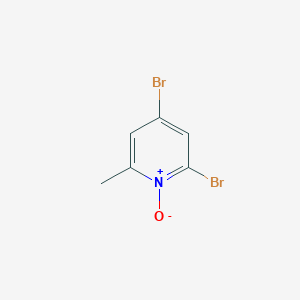
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BClN2O4. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or organic solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action for (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid in coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 2-Chloro-4,6-dimethoxypyrimidine
- 2,6-Dimethoxypyrimidin-5-ylboronic acid
Uniqueness
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
654075-24-8 |
|---|---|
Molekularformel |
C6H8BClN2O4 |
Molekulargewicht |
218.40 g/mol |
IUPAC-Name |
(2-chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BClN2O4/c1-13-4-3(7(11)12)5(14-2)10-6(8)9-4/h11-12H,1-2H3 |
InChI-Schlüssel |
HCZXMRHUYFFDOM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=C(N=C1OC)Cl)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)

![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)





